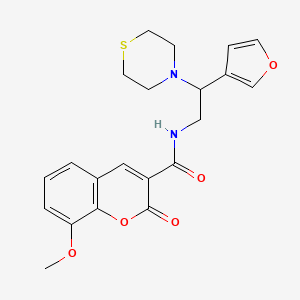

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 2034513-84-1

Cat. No.: VC7202604

Molecular Formula: C21H22N2O5S

Molecular Weight: 414.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034513-84-1 |

|---|---|

| Molecular Formula | C21H22N2O5S |

| Molecular Weight | 414.48 |

| IUPAC Name | N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C21H22N2O5S/c1-26-18-4-2-3-14-11-16(21(25)28-19(14)18)20(24)22-12-17(15-5-8-27-13-15)23-6-9-29-10-7-23/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,22,24) |

| Standard InChI Key | QCHUAOTXZQIAMX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=COC=C3)N4CCSCC4 |

Introduction

Structural and Molecular Characteristics

The compound features a 2H-chromene core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(furan-3-yl)-2-thiomorpholinoethyl chain. The 8-methoxy group on the chromene scaffold enhances electronic stability and may influence binding interactions in biological systems .

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃N₂O₅S |

| Molecular Weight | 443.49 g/mol |

| IUPAC Name | N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

| Key Functional Groups | Chromenone, carboxamide, thiomorpholine, furan |

The thiomorpholine ring introduces sulfur-based nucleophilicity, while the furan moiety contributes π-π stacking potential. These features are critical for interactions with enzymatic targets, such as monoamine oxidases (MAOs) or cancer cell receptors .

Synthetic Methodologies

Chromene Core Formation

The 2H-chromene scaffold is typically synthesized via acid- or base-catalyzed cyclization of ortho-hydroxycinnamate derivatives. For example, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be prepared by refluxing 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate in acetic acid . Recent advances in transition-metal catalysis, such as copper(II)-mediated alkyne-carbonyl metathesis, offer improved yields (70–85%) under mild conditions .

Carboxamide Functionalization

The carboxamide side chain is introduced via nucleophilic acyl substitution. Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is treated with 2-(furan-3-yl)-2-thiomorpholinoethylamine in ethanol under reflux, yielding the target compound after 6–8 hours . Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) typically achieves >95% purity.

Representative Synthesis Scheme

-

Chromene Formation:

-

Aminolysis:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 443.1642 [M+H]⁺, consistent with the molecular formula C₂₂H₂₃N₂O₅S .

Biological Activity and Applications

MAO-B Inhibition

Chromene derivatives with electron-withdrawing substituents demonstrate selective MAO-B inhibition. For instance, a methanesulfonyl-substituted analog shows IC₅₀ = 0.0014 µM for MAO-B, suggesting potential utility in neurodegenerative disease therapy . The furan and thiomorpholine groups in the target compound could similarly modulate enzyme selectivity.

Computational and Pharmacokinetic Insights

Molecular Docking Studies

Docking simulations using MAO-B (PDB: 2V5Z) reveal that the chromene core occupies the substrate cavity, while the thiomorpholine group forms van der Waals interactions with Leu164 and Tyr326 . The furan ring’s oxygen atom may stabilize binding via water-mediated hydrogen bonds.

ADME Properties

Predicted using SwissADME:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume